2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functionalization of the Quinoline Core: Introduction of the carboxamide group at the 4-position can be done through amide coupling reactions using reagents like EDCI or DCC.
Attachment of the Furan and Pyridine Moieties: The furan and pyridine groups can be introduced through cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Lacks the pyridine moiety.
N-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the furan moiety.
2-(furan-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the methyl group on the furan ring.
Uniqueness
2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of both the furan and pyridine moieties, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-19(25-13)18-11-16(15-6-2-3-7-17(15)23-18)20(24)22-14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKCCLSDIKUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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